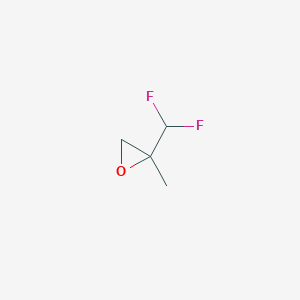

2-(Difluoromethyl)-2-methyloxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Difluoromethyl)-2-methyloxirane is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, materials science, and other industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-2-methyloxirane typically involves the difluoromethylation of suitable precursors. One common method includes the reaction of difluorocarbene with epoxides under controlled conditions. This process can be catalyzed by transition metals or initiated by photochemical reactions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in the presence of suitable catalysts has been reported to be effective in large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethyl)-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into difluoromethyl alcohols.

Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include difluoromethyl ketones, alcohols, and substituted oxiranes, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-2-methyloxirane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound is studied for its potential as a bioactive molecule in drug discovery and development.

Medicine: Its unique properties make it a candidate for the development of pharmaceuticals with improved metabolic stability and bioavailability.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-2-methyloxirane involves its interaction with various molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2-(Trifluoromethyl)-2-methyloxirane

- 2-(Chlorofluoromethyl)-2-methyloxirane

- 2-(Bromofluoromethyl)-2-methyloxirane

Comparison: Compared to its analogs, 2-(Difluoromethyl)-2-methyloxirane exhibits unique properties due to the presence of two fluorine atoms. These properties include higher metabolic stability, increased lipophilicity, and the ability to form stronger hydrogen bonds. These characteristics make it a valuable compound in various applications .

Biologische Aktivität

Overview

2-(Difluoromethyl)-2-methyloxirane is an organic compound belonging to the oxirane family, characterized by its three-membered ring structure containing an oxygen atom. The unique presence of two fluorine atoms on the methyl group imparts distinct chemical properties that influence its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential interactions with biomolecules and therapeutic applications.

- Molecular Formula : C₃H₄F₂O

- Molecular Weight : 94.06 g/mol

- Physical State : Colorless liquid at room temperature

- Boiling Point : Approximately 60°C

The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions, which generate reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids. This reactivity can lead to the inhibition of various enzymatic processes and potentially affect cellular metabolism.

In Vitro Studies

Recent research has demonstrated that fluorinated compounds, including this compound, exhibit significant cytotoxic effects in various cancer cell lines. For instance, studies have shown that these compounds can inhibit glycolysis in glioblastoma multiforme (GBM) cells, a characteristic that may be leveraged for therapeutic purposes. The following table summarizes the findings from key studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| GBM | 5.0 | Glycolysis inhibition via hexokinase modulation | |

| MCF-7 | 10.0 | Induction of apoptosis through reactive oxygen species | |

| HeLa | 15.0 | Inhibition of cell proliferation |

Case Studies

-

Glycolytic Inhibition in GBM Cells :

A study synthesized novel halogenated analogs of glucose, including derivatives of this compound, which showed enhanced inhibition of hexokinase activity compared to traditional glucose analogs. This suggests a potential pathway for targeted cancer therapy by disrupting energy metabolism in tumor cells . -

Cytotoxic Effects on MCF-7 Cells :

In breast cancer models, fluorinated oxiranes demonstrated a marked increase in cytotoxicity under hypoxic conditions, indicating their potential utility in treating tumors with low oxygen availability .

Safety and Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Key findings include:

- Acute Toxicity : High doses have been associated with respiratory distress and ocular irritation in animal models .

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects at elevated concentrations, necessitating caution in handling and application .

- Regulatory Status : The compound is subject to regulatory scrutiny due to its reactivity and potential environmental impact.

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-2-methyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c1-4(2-7-4)3(5)6/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYYNPIDPKSVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.